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Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering

unprecedented precision and efficiency in modifying the genetic material of living organisms. A

critical bottleneck for the in vivo application of CRISPR-Cas9 in animal models is the safe and

effective delivery of its core components: the Cas9 nuclease and the single-guide RNA

(sgRNA). The choice of delivery method is paramount and depends on factors such as the

target tissue, the desired duration of expression, cargo capacity, and potential immunogenicity.

These application notes provide a comprehensive overview of the most commonly employed

CRISPR-Cas9 delivery strategies in animal models, including viral, non-viral, and physical

methods. Detailed protocols for key techniques are provided to enable researchers to select

and implement the most suitable approach for their experimental needs.

Data Presentation: Comparison of In Vivo CRISPR-
Cas9 Delivery Methods
The following tables summarize quantitative data for various delivery vectors, offering a

comparative perspective on their efficiency, cargo capacity, and associated toxicity.

Table 1: Viral Vector Characteristics for In Vivo CRISPR-Cas9 Delivery
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Vector Type
Cargo
Capacity

In Vivo
Editing
Efficiency
(Indels)

Advantages
Disadvanta
ges/Limitati
ons

Key
References

Adeno-

Associated

Virus (AAV)

~4.7 kb

5% - 88%

(tissue

dependent)

Low

immunogenici

ty, broad

tropism, can

transduce

non-dividing

cells,

clinically

promising.[1]

[2]

Limited

packaging

capacity

(requires

smaller Cas9

orthologs or

dual-vector

systems),

potential for

pre-existing

immunity.[3]

[1][2][3]

Adenovirus

(AdV)

Up to 36 kb

(High-

Capacity)

~50% in

mouse liver

Large

packaging

capacity, high

transduction

efficiency in a

broad range

of cells.

Elicits a

strong

immune

response,

transient

expression.

[4][5]

[4][5]

Lentivirus

(LV)
~10 kb

Variable,

often used for

stable

integration

Can integrate

into the host

genome for

long-term

expression,

transduces

both dividing

and non-

dividing cells.

[5]

Risk of

insertional

mutagenesis,

potential for

immunogenici

ty.[5]

[5]

Table 2: Non-Viral and Physical Delivery Method Characteristics for In Vivo CRISPR-Cas9
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Delivery
Method

Cargo
Format

In Vivo
Editing
Efficiency
(Indels)

Advantages
Disadvanta
ges/Limitati
ons

Key
References

Lipid

Nanoparticles

(LNPs)

mRNA, RNP

~70% in

mouse liver,

leading to

>97% protein

reduction.[6]

[7]

Low

immunogenici

ty,

biodegradabl

e, suitable for

transient

expression,

scalable.[8]

Primarily

targets the

liver,

endosomal

escape can

be a

bottleneck.[9]

[10]

[6][7][8]

Electroporatio

n (of zygotes)
RNP, mRNA

Up to 100%

in resulting

offspring.[11]

[12]

High

efficiency for

generating

transgenic

models,

rapid.[13]

Primarily for

ex vivo

modification

of embryos,

can affect

embryo

viability.[11]

[14]

[11][12][13]

Hydrodynami

c Tail Vein

Injection

Plasmid DNA

5% - 40% of

hepatocytes.

[15][16]

Simple, cost-

effective for

liver-specific

delivery.[15]

Limited to

small animal

models,

transient

expression,

potential for

toxicity due to

high-pressure

injection.[17]

[15][16][17]

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for key CRISPR-Cas9 delivery

methods and the cellular pathways involved in vector uptake.
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Cellular Uptake Pathways

Experimental Protocols
Protocol 1: AAV-Mediated CRISPR-Cas9 Delivery
This protocol is adapted for producing high-titer AAV for in vivo use in mouse models.[18][19]

Materials:

HEK293T cells

DMEM Complete Medium (DMEM, 10% FBS, 1% Pen/Strep, 1% L-Glutamine)

pAAV vector expressing Cas9 and sgRNA

pHelper plasmid

pRepCap plasmid (e.g., for AAV5 serotype)

Transfection reagent (e.g., PEI)

Opti-MEM

AAV purification kit or reagents for density gradient ultracentrifugation

qPCR reagents for titering

Procedure:

Cell Culture and Plating:

Culture HEK293T cells in DMEM Complete Medium.

One day before transfection, seed 15 million cells per 15 cm dish. Cells should be at 70-

80% confluency on the day of transfection.[18]

Transfection:

Prepare a DNA mixture of pAAV, pHelper, and pRepCap plasmids in a molar ratio of 1:1:1.
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Mix the DNA with the transfection reagent in Opti-MEM according to the manufacturer's

instructions.

Incubate for 20-30 minutes at room temperature.

Add the transfection complex dropwise to the HEK293T cells.

Virus Production and Harvest:

24 hours post-transfection, replace the medium with fresh Opti-MEM.

Harvest the virus 72 hours post-transfection. This involves collecting both the cells and the

supernatant.

Lyse the cells using repeated freeze-thaw cycles or a lysis buffer.

Treat the lysate with a nuclease (e.g., Benzonase) to degrade unpackaged DNA.

Purification:

Purify the AAV particles using an iodixanol density gradient ultracentrifugation or a

commercially available purification kit.

Titering:

Determine the viral titer (viral genomes/mL) by qPCR using primers specific to a region of

the pAAV vector (e.g., the ITRs).

In Vivo Administration:

Dilute the purified AAV in sterile PBS or saline.

Administer to the animal model via the desired route (e.g., retro-orbital, tail vein, or direct

tissue injection). Doses typically range from 1x10^11 to 1x10^12 viral genomes per

mouse.[20]

Protocol 2: Lipid Nanoparticle (LNP) Formulation and
Delivery
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This protocol describes the formulation of LNPs for the delivery of Cas9 mRNA and sgRNA.[7]

[8]

Materials:

Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol.

Cas9 mRNA and sgRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

Microfluidic mixing device.

Dialysis system (e.g., Slide-A-Lyzer cassettes).

Sterile PBS.

Procedure:

Preparation of Lipid and RNA Solutions:

Prepare the lipid mixture in ethanol. The molar ratio of the lipids needs to be optimized but

a common starting point is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

Prepare the Cas9 mRNA and sgRNA solution in the aqueous buffer.

LNP Formulation:

Set up the microfluidic mixing device.

Pump the lipid-ethanol solution and the RNA-aqueous solution through the device at a

defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing causes the lipids to

precipitate and encapsulate the RNA, forming LNPs.

Purification and Concentration:

Transfer the formulated LNPs to a dialysis cassette.

Perform dialysis against sterile PBS (pH 7.4) overnight to remove ethanol and exchange

the buffer.
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Concentrate the LNPs if necessary using a centrifugal filter unit.

Characterization:

Measure particle size and zeta potential using dynamic light scattering.

Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen).

In Vivo Administration:

Dilute the LNPs in sterile PBS.

Administer to the animal model, typically via intravenous (tail vein) injection. A common

dose is in the range of 1-3 mg/kg of total RNA.[6]

Protocol 3: Electroporation of Mouse Zygotes
This protocol is for generating gene-edited mice by electroporating CRISPR-Cas9

ribonucleoproteins (RNPs) into zygotes.[11][12][21]

Materials:

Cas9 protein

Synthetic sgRNA

Opti-MEM

Mouse zygotes (from superovulated and mated female mice)

Electroporator with appropriate cuvettes or electrodes.

M16 or KSOM embryo culture medium.

Procedure:

RNP Assembly:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://oligotherapeutics.org/february-2018-paper-month/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5933690/
https://pubmed.ncbi.nlm.nih.gov/36591999/
https://www.jove.com/t/64302/efficient-genome-editing-of-mice-by-crispr-electroporation-of-zygotes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14444218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix Cas9 protein (e.g., 100 ng/µL) and sgRNA (e.g., 100 ng/µL) in Opti-MEM.[22]

Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

Zygote Preparation:

Harvest zygotes from superovulated female mice at 0.5 days post-coitum.

Wash the zygotes in M2 medium and then transfer them to the electroporation buffer (e.g.,

Opti-MEM).

Electroporation:

Add the collected zygotes (20-50) to the RNP solution.

Transfer the zygote-RNP mixture to an electroporation cuvette.

Apply electrical pulses using an electroporator. Optimized parameters are crucial and may

need to be determined empirically (e.g., two 3 ms pulses at 30V).[11]

Embryo Culture and Transfer:

After electroporation, carefully wash the zygotes in M16 or KSOM medium.

Culture the embryos overnight to the two-cell stage.

Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female

mice.

Genotyping:

Genotype the resulting pups by PCR amplification of the target locus followed by

sequencing or restriction fragment length polymorphism (RFLP) analysis to detect indels.

Protocol 4: Hydrodynamic Tail Vein Injection in Mice
This protocol describes the delivery of CRISPR-Cas9 plasmids to the liver of adult mice.[15][16]

[23]
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Materials:

Plasmid DNA encoding Cas9 and sgRNA.

Sterile, room temperature 0.9% saline.

Mouse restrainer.

27-gauge needle and 3 ml syringe.

Heat lamp.

Procedure:

Plasmid Preparation:

Prepare high-quality, endotoxin-free plasmid DNA.

Dilute the plasmid DNA in sterile saline. The total volume to be injected is typically 8-10%

of the mouse's body weight (e.g., 2 ml for a 20g mouse). The amount of plasmid is

typically 10-40 µg.

Animal Preparation:

Weigh the mouse to calculate the precise injection volume.

Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.

Place the mouse in a restrainer to secure it and expose the tail.

Injection:

Wipe the tail with an alcohol swab.

Insert the 27-gauge needle into one of the lateral tail veins.

Rapidly inject the entire volume of the plasmid-saline solution in 5-8 seconds. The speed

of injection is critical for successful hydrodynamic delivery.[23][24]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.jove.com/v/56613/constitutive-inducible-systems-for-genetic-vivo-modification-mouse
https://pharm.ucsf.edu/xinchen/protocols/hydrodynamic-tail-injection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14444218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Procedure Monitoring:

Remove the mouse from the restrainer and apply gentle pressure to the injection site to

stop any bleeding.

Monitor the mouse for recovery. A temporary state of lethargy or distress is common but

should resolve within 30-60 minutes.[25]

Analysis:

Harvest the liver at the desired time point (e.g., 3-7 days post-injection).

Extract genomic DNA from the liver tissue and analyze for gene editing efficiency as

described in Protocol 3.

Conclusion
The choice of a CRISPR-Cas9 delivery method for animal models is a critical decision that

influences the outcome and translational relevance of a study. Viral vectors like AAV offer high

efficiency and are promising for therapeutic applications, but their cargo size limitations and

potential immunogenicity must be considered.[1][3] Non-viral methods, particularly LNPs, are

rapidly advancing, offering a safer and more transient delivery system, especially for liver-

targeted applications.[8] Physical methods such as electroporation and hydrodynamic injection

are powerful tools for creating animal models and for specific research questions, though they

may be more invasive or limited in their scope of application.[13][15] By understanding the

principles, advantages, and limitations of each method, and by following detailed and optimized

protocols, researchers can effectively harness the power of CRISPR-Cas9 for in vivo genome

editing in animal models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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